
Fmoc-D-Cys(Trt)-OH
Overview
Description
Fmoc-D-Cys(Trt)-OH (CAS: 167015-11-4) is a protected D-cysteine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a Trityl (Trt) group protecting the thiol side chain of cysteine. The molecular formula is C₃₇H₃₁NO₄S, with a molecular weight of 585.71 g/mol . Key properties include:
- Solubility: 100 mg/mL in DMSO (170.73 mM, requires sonication) .
- Stability: Stable at -80°C for 6 months or -20°C for 1 month .
- Purity: >98% as confirmed by HPLC, with impurities such as Trt-Cl (0.052%) and Fmoc-OSu (0.233%) .
The Trt group is selectively removable under mild acidic conditions (e.g., 1% trifluoroacetic acid in DCM), enabling controlled disulfide bond formation in peptides . Its D-configuration is critical for synthesizing enantioselective or protease-resistant peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cys(Trt)-OH typically involves the protection of the thiol group of cysteine with a triphenylmethyl group and the amino group with a fluorenylmethyloxycarbonyl group. The process begins with the protection of the thiol group using triphenylmethyl chloride in the presence of a base such as triethylamine. The amino group is then protected using fluorenylmethyloxycarbonyl chloride under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of automated systems ensures high efficiency and reproducibility in the production of this compound .
Chemical Reactions Analysis
Deprotection of the S-Trityl (Trt) Group
The Trt group is cleaved under acidic conditions, enabling selective thiol liberation.
- Mechanism : Protonation of the trityl-thioether weakens the C–S bond, facilitating cleavage .
- Additives : TIS scavenges trityl cations, preventing side reactions .
Coupling Reactions and Racemization Control
Racemization during activation is mitigated by optimizing coupling reagents and bases:
Activation Method | Base | Racemization (%) | Source |
---|---|---|---|
Symmetrical anhydride (DIPCDI/HOBt) | — | < 0.1% | |
HCTU/6-Cl-HOBt | DBU | 1.5% | |
HCTU/6-Cl-HOBt | TMP | 0.6% | |
DIC/HOBt | None | < 0.1% |
- Key Insight : Collidine or TMP as bases reduces racemization compared to DBU .
- Steric Effects : Bulky Trt group inherently suppresses racemization during coupling .
Fmoc Removal
- Piperidine-DMF (20%) : Stable for ≤8 hr during Fmoc deprotection, with <0.1% side products .
- Optical Integrity : Enantiomeric purity remains ≥99.5% after repeated deprotection cycles .
Solubility and Handling
- Solubility : >500 mg/mL in DMF, facilitating high-concentration couplings .
- Storage : Stable at 15–25°C; moisture-sensitive (≤2% water content) .
Peptide Thioesters
- Resin Cleavage : 3% TFA in DCM-TES releases peptide acids while retaining Trt protection for subsequent thioesterification .
Bidirectional Amide Cleavage
- Qiu et al. (2014) utilized this compound to engineer peptides with selective cleavage sites for modular assembly .
Comparative Analysis with Alternatives
Protecting Group | Acid Lability | Racemization Risk | Compatibility |
---|---|---|---|
Trt | Moderate (TFA) | Low | tert-butyl, Boc, Fmoc |
Mmt | High (0.5% TFA) | Moderate | Trt, Acm |
Acm | Stable to TFA | High | I2/TFA for cleavage |
This compound’s robust performance in SPPS stems from its optimized protection profile and compatibility with diverse coupling strategies. Innovations in acid-labile protecting groups and racemization suppression continue to expand its utility in complex peptide architectures .
Scientific Research Applications
Introduction to Fmoc-D-Cys(Trt)-OH
This compound, or N-(9-fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, is a cysteine derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound combines the protective Fmoc (fluorenylmethoxycarbonyl) group with the trityl (Trt) protecting group for the thiol side chain of cysteine, allowing for the selective manipulation of peptides during synthesis. The application of this compound extends beyond basic peptide formation, encompassing various fields such as medicinal chemistry, biochemistry, and materials science.
Peptide Synthesis
This compound is primarily employed in the synthesis of peptides through the Fmoc SPPS method. This technique allows for the efficient assembly of peptide chains while maintaining high purity and yield. The presence of the Trt group protects the thiol functionality during the coupling reactions, which is crucial for preventing premature oxidation or side reactions.
Key Studies:
- Serra et al. (2020) demonstrated the use of this compound in synthesizing cyclic peptides via tandem N-to-S acyl migration and native chemical ligation, highlighting its utility in creating complex peptide structures efficiently .
- Qiu et al. (2014) explored selective bi-directional amide bond cleavage using this compound, providing insights into controlled peptide modifications that are essential for functional studies .
Drug Development
The ability to incorporate this compound into peptide sequences has significant implications in drug development. Peptides synthesized with this compound can serve as potential therapeutics or as scaffolds for drug delivery systems.
Case Studies:
- Research has shown that peptides containing D-cysteine residues exhibit enhanced stability and bioactivity compared to their L-counterparts, making them attractive candidates for therapeutic applications .
- The incorporation of D-cysteine into peptide libraries has been linked to improved binding affinities in drug-target interactions, as evidenced by studies utilizing solid-phase peptide library screening techniques .
Bioconjugation Techniques
This compound is also pivotal in bioconjugation strategies where peptides are conjugated to various biomolecules such as proteins, nucleic acids, or nanoparticles. The thiol group can be selectively reacted with electrophiles to form stable thioether bonds.
Applications:
- In targeted drug delivery systems, peptides synthesized with this compound can be conjugated to antibodies or other targeting moieties, enhancing specificity and reducing off-target effects.
- The compound has been utilized in developing peptide-based sensors and probes due to its reactive thiol group, enabling the formation of covalent bonds with various substrates .
Material Science
In material science, this compound plays a role in creating functionalized surfaces and biomaterials. The ability to incorporate cysteine residues into polymeric systems allows for enhanced bioactivity and interaction with biological environments.
Research Insights:
- Studies have indicated that incorporating cysteine derivatives into hydrogels can improve cell adhesion and proliferation, which is beneficial for tissue engineering applications .
- The synthesis of peptide-functionalized nanoparticles using this compound has been explored for applications in imaging and therapeutics due to their biocompatibility and targeted delivery capabilities .
Biological Activity
Fmoc-D-Cys(Trt)-OH, a derivative of cysteine, plays a significant role in peptide synthesis and has garnered attention for its biological activity. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a trityl (Trt) protecting group on the thiol group. Its unique structure allows for versatile applications in biochemistry, particularly in the synthesis of peptides that can interact with various biological targets.
- Molecular Formula : C₃₇H₃₁NO₄S
- Molecular Weight : 585.711 g/mol
- Density : 1.3 g/cm³
- Melting Point : 174 °C
- Boiling Point : 763.4 °C at 760 mmHg
This compound primarily targets the cysteine thiol group in peptides and proteins. It facilitates peptide bond formation through a process known as native chemical ligation (NCL), which is crucial for synthesizing peptide α-thioesters—key intermediates in protein synthesis pathways. The compound's stability and efficacy are influenced by deprotection conditions, which can affect its biological activity.
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the selective protection and deprotection of cysteine residues, enabling the creation of complex peptides with multiple disulfide bonds. This capability is essential for developing peptides that can function as probes or inhibitors in various biochemical assays.
Inhibitory Activity
Research indicates that cyclic peptides synthesized using this compound exhibit varying inhibitory activities against integrins, such as αvβ6. For instance, cyclic peptides derived from cysteinyl prolyl esters demonstrated significant inhibition of αvβ6 integrin binding, which is crucial in cancer metastasis and tissue remodeling . The effectiveness of these inhibitors is influenced by the configuration and modification of the cysteine residue within the cyclic structure.
Study on Integrin Binding Inhibition
A study evaluated cyclic peptides synthesized from this compound for their ability to inhibit αvβ6 integrin binding. The results showed that modifications at the cysteine residues significantly enhanced inhibitory activity compared to standard RGD control peptides. Specifically, cyclic peptides with hydrophobic modifications exhibited stronger binding inhibition, suggesting that structural variations at the cysteine residue can optimize therapeutic potential .
Comparison with Alternative Protecting Groups
In comparative studies involving different S-protecting groups, this compound was found to have a racemization rate of 3.3%, which was lower than that observed with other protecting groups like Fmoc-Cys(Dpm)-OH (6.8%). This lower racemization rate indicates that this compound may be more favorable for synthesizing peptides that require high stereochemical fidelity .
Research Findings
Property | This compound | Fmoc-Cys(Dpm)-OH | Fmoc-Cys(Thp)-OH |
---|---|---|---|
Racemization Rate | 3.3% | 6.8% | 0.74% |
Stability | Moderate | Lower | Higher |
Solubility | Moderate | Moderate | Enhanced |
Q & A
Q. What are the optimal storage conditions for Fmoc-D-Cys(Trt)-OH to maintain stability during peptide synthesis?
Basic
this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Before use, warm the compound to 37°C and sonicate to dissolve crystalline aggregates, especially in solvents like DMSO . For lab workflows, aliquot stock solutions to avoid repeated freeze-thaw cycles.
Key Data :
Storage Temperature | Stability Duration | Solubility Recovery Method |
---|---|---|
-80°C | 6 months | 37°C heating + sonication |
-20°C | 1 month | 37°C heating + sonication |
Q. How do solubility differences between this compound and its L-isomer impact experimental design?
Advanced
this compound exhibits ~100 mg/mL solubility in DMSO , whereas its L-isomer (Fmoc-L-Cys(Trt)-OH) shows lower solubility (<49.7 mg/mL) in DMSO but better solubility in ethanol (≥7.3 mg/mL) . This disparity necessitates solvent optimization for coupling reactions. For D-configuration peptides, pre-dissolve in DMSO with sonication, while L-isomers may require ethanol-based systems. Validate solubility empirically to avoid precipitation during solid-phase peptide synthesis (SPPS) .
Q. What methodological steps ensure minimal racemization when incorporating this compound into peptide chains?
Advanced
Racemization risks arise during Fmoc deprotection (using piperidine) and activation steps . To mitigate:
Use low-temperature coupling (0–4°C) with HOBt/DIC activation .
Limit deprotection time (≤20 min with 20% piperidine/DMF) .
Monitor enantiomeric purity via chiral HPLC (e.g., using a Chirobiotic T column) .
In a study, coupling this compound under optimized conditions retained >99% enantiomeric excess .
Q. How do trityl (Trt) and acetamidomethyl (Acm) protecting groups influence cysteine reactivity in orthogonal protection strategies?
Advanced
- Trt Group : Removed under mild acidic conditions (1–5% TFA in DCM), making it ideal for SPPS . However, Trt may sterically hinder coupling in sterically demanding sequences .
- Acm Group : Stable to TFA but requires Hg(II)/Ag(I) for removal or I₂/Tl(III) for disulfide formation . Use Acm for post-synthetic disulfide bridging.
Example Workflow :
Incorporate this compound during SPPS.
Cleave peptide with TFA to remove Trt.
Oxidize free thiols with I₂ to form disulfides .
Q. What analytical methods validate the purity and configuration of this compound in research settings?
Basic
- HPLC : Use a C18 column (e.g., Waters XBridge) with UV detection at 265 nm (Fmoc absorbance). Purity should exceed 97–99% .
- Mass Spectrometry : Confirm molecular weight (585.7 Da) via ESI-MS .
- Optical Rotation : Verify D-configuration with [α]²²/D = -15° to -19° (c=1, THF) .
Advanced :
For chiral integrity, employ 2D ROESY NMR to resolve stereochemical ambiguities at bridgehead carbons in cyclic peptides .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Advanced
Discrepancies in solubility (e.g., 100 mg/mL in DMSO vs. <49.7 mg/mL ) stem from batch-to-batch variability or measurement protocols. To resolve:
Characterize Batches : Request COA (Certificate of Analysis) with HPLC purity and water content .
Empirical Testing : Prepare 10 mM stock in DMSO, sonicate for 10 min, and centrifuge (14,000 rpm) to remove undissolved particles .
Alternative Solvents : Test DMF or NMP if DMSO fails, though these may require longer coupling times .
Q. What are the safety protocols for handling this compound in laboratory settings?
Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if airborne dust is generated .
- Ventilation : Work in a fume hood to avoid inhalation of DMSO vapors .
- Waste Disposal : Collect organic waste in sealed containers labeled for halogenated solvents .
Advanced :
For large-scale synthesis, implement closed-system reactors to minimize exposure. Monitor for acute toxicity (LD₅₀ data unavailable; assume STOT SE 3 classification) .
Q. How does this compound enable the synthesis of conformationally constrained peptides?
Advanced
The D-configuration introduces reverse-turn motifs in cyclic peptides, enhancing metabolic stability. For example:
Synthesize a bicyclic peptide by coupling this compound with L-Arg(Pbf)-OH and Fmoc-L-Cys(Trt)-OH .
Deprotect with TFA/thioanisole to form free thiols.
Oxidize with DMSO to generate disulfide bridges .
This strategy produced CXCR4 antagonists with sub-µM binding affinity .
Q. What are the limitations of using this compound in automated peptide synthesizers?
Advanced
- Coupling Efficiency : D-amino acids exhibit slower coupling kinetics. Double coupling with 3 eq. of amino acid and 6 eq. of HBTU is recommended .
- Resin Compatibility : Avoid Wang resins due to acid sensitivity; use Rink amide or Sieber amide resins instead .
- Scale-Up Challenges : Batch yields drop >90% at >1 mmol scales due to aggregation. Pre-activate with OxymaPure/DIC to improve efficiency .
Q. How can researchers troubleshoot low yields in this compound-mediated macrocyclization reactions?
Advanced
Common issues include incomplete deprotection or oxidative side reactions :
Deprotection Check : Analyze crude peptide via Ellman’s assay to confirm free thiols .
Optimize Cyclization : Use dilute conditions (0.1 mM peptide in 50% DMSO/water) to favor intramolecular disulfide formation .
Redox Buffers : Employ glutathione (GSSG/GSH) to control oxidation kinetics .
Comparison with Similar Compounds
Fmoc-D-Cys(Trt)-OH vs. Fmoc-L-Cys(Trt)-OH
- Stereochemistry : The D-configuration in this compound confers resistance to enzymatic degradation, making it suitable for stable peptide therapeutics. In contrast, the L-form (Fmoc-L-Cys(Trt)-OH) is used in natural peptide sequences .
- Synthetic Applications : Both isomers are employed in SPPS, but the D-form is preferred for mirror-image phage display and chiral drug design .
This compound vs. Fmoc-Cys(Acm)-OH
- Protection Stability: Trt: Removed selectively with iodine in non-polar solvents (e.g., DCM) for stepwise disulfide bond formation . Acm (Acetamidomethyl): Stable under iodine treatment in DCM but cleaved in polar solvents (e.g., DMF) with iodine, enabling orthogonal disulfide pairing .
- Cost: Trt-protected derivatives are more cost-effective than Mmt (monomethoxytrityl)-protected analogs .
Property | This compound | Fmoc-Cys(Acm)-OH |
---|---|---|
Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) |
Deprotection Agent | Iodine (DCM) / TFA (1%) | Iodine (DMF) |
Orthogonality | Compatible with Acm | Compatible with Trt |
Cost | Moderate | Moderate |
This compound vs. Fmoc-Cys(DCP)-OH
- Protection Strategy :
- Applications : Trt is favored for linear peptides, while DCP facilitates cyclization via UV-triggered thiol-ene reactions .
This compound vs. Fmoc-D-Cys(allyl)-OH
- Deprotection Method :
- Versatility : Allyl protection is advantageous for post-synthetic modifications, whereas Trt is simpler for routine synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UUWRZZSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428234 | |
Record name | Fmoc-D-Cys(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-11-4 | |
Record name | Fmoc-D-Cys(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-Cys(Trt)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.